molecular formula C16H11Cl2NO3S B3034932 2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 252027-08-0

2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No. B3034932
CAS RN: 252027-08-0
M. Wt: 368.2 g/mol
InChI Key: UOHXQBPQDDPQCN-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any notable characteristics .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Synthesis and Characterization

  • New Schiff Base Metal Complexes for Photostability Study : A study focused on synthesizing new Schiff base metal complexes using heterocyclic compounds, including ones with chlorophenyl groups, to examine their photostability activities, particularly in relation to polymers like polystyrene. This research suggests potential applications in materials science, especially for improving the photostability of polymers (Al-khazraji & Al Hassani, 2020).

Corrosion Inhibition

  • Quantum Chemical and Molecular Dynamics Studies : This study utilized quantum chemical calculations and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives, including those with chlorophenyl groups, against the corrosion of iron. The findings provide insights into designing effective corrosion inhibitors for industrial applications (Kaya et al., 2016).

Advanced Materials

  • Aromatic Polyimides with High Refractive Index : Research on synthesizing transparent polyimides using thiophenyl-substituted benzidines, including derivatives with chlorophenyl groups, led to materials with high refractive indices and small birefringences. Such materials are valuable in the fields of optics and photonics for applications requiring materials with specific optical properties (Tapaswi et al., 2015).

Electronic and Optical Applications

  • Hyperbranched Conjugated Poly(tetraphenylethene) : A study on the synthesis of tetraphenylethene-containing diynes and their polymerization to create hyperbranched polymers. These materials demonstrated aggregation-induced emission, making them suitable for optical applications, explosive detection, and as chemosensors (Hu et al., 2012).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific proteins or other molecules, and the biochemical reactions that result .

Safety and Hazards

This involves detailing the safety precautions that should be taken when handling the compound, its toxicity levels, and how to dispose of it safely .

properties

IUPAC Name

2,4-bis(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c17-11-3-1-10(2-4-11)15-16(21)19(14(20)9-23(15)22)13-7-5-12(18)6-8-13/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHXQBPQDDPQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 2
2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 3
2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 4
2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 5
2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 6
Reactant of Route 6
2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

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